
Efficacy Data of Gedatolisib vs. Other PAM
Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

Get Quote

The following table summarizes key experimental findings comparing gedatolisib to single-node PAM

inhibitors across various PTEN-null or PTEN-deficient cancer models.

Cancer Type Cell Line / Model
Key Comparative Results (Gedatolisib vs.
Single-Node Inhibitors)

Reference

Prostate Cancer Panel of PC cell
lines (varying

PTEN status)

Potency (GR50): ~12 nM; Efficacy
(GRMax): -0.72 (cytotoxic). >100x more

potent and efficacious than alpelisib,
capivasertib, or everolimus in PTEN-altered

lines [1].

[1]

Breast Cancer Panel of 28 BC cell

lines

Average Potency (GR50): 12 nM; Average
Efficacy (GRMax): -0.68. Superior potency &

efficacy regardless of PIK3CA/PTEN status;
single-node inhibitors less effective [2].

[2]

Gynecologic
Cancers

Endometrial,
Ovarian, Cervical

cancer cell lines

Induced substantial decrease in PAM
activity; greater growth-inhibitory effects in

almost all cell lines, irrespective of PAM
pathway mutations [3].

[3]
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Cancer Type Cell Line / Model
Key Comparative Results (Gedatolisib vs.
Single-Node Inhibitors)

Reference

Canine Tumors
(Translationally
relevant)

12 canine tumor

cell lines

IC50 <1 µM in 10/12 cell lines; suppressed

p-Akt and p-S6; induced G0/G1 cell cycle
arrest [4].

[4]

Key Experimental Protocols

To evaluate gedatolisib's efficacy, researchers employed a range of standardized functional and molecular

biology techniques.

1. Cell Viability and Proliferation Assays

Purpose: To determine the anti-proliferative and cytotoxic effects of gedatolisib.

Methodology: Cells are treated with a dose range of gedatolisib and other PAM inhibitors.
After a set period (e.g., 72-96 hours), cell viability is measured using assays like WST-1 [4] or

RealTime-Glo MT [2]. Data is often analyzed using Growth Rate (GR) metrics to distinguish
cytostatic from cytotoxic effects [2] [1].

2. Immunoblotting (Western Blotting)

Purpose: To confirm target engagement and pathway inhibition.

Methodology: Protein lysates are collected from treated cells. Membranes are probed with
antibodies against phosphorylated proteins (e.g., p-AKT Ser473, p-S6 Ser235/236) and their

total forms to assess pathway inhibition [1] [4]. This verifies that gedatolisib effectively blocks
signaling through both PI3K and mTOR axes.

3. Flow Cytometry for Cell Cycle Analysis

Purpose: To evaluate the effect of gedatolisib on cell cycle progression.
Methodology: Treated cells are fixed, stained with propidium iodide, and analyzed by flow

cytometry. Gedatolisib consistently induces a G0/G1 cell cycle arrest, preventing cells from
entering the S phase [1] [4].

4. In Vivo Xenograft Studies

Purpose: To validate efficacy in a live animal model.
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Methodology: Immunodeficient mice are implanted with human cancer cells (e.g., PTEN-null

models). Gedatolisib is administered intravenously (e.g., 25 mg/kg on specific days per cycle)
[5]. Tumor volume is monitored over time, and pharmacodynamic analyses can be performed

on harvested tumors [3] [5].

Mechanism of Action and Signaling Pathway

Gedatolisib's superior activity stems from its ability to broadly inhibit the PAM pathway, which is

hyperactivated in PTEN-null cancers due to loss of the pathway's key negative regulator, PTEN.
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Cellular Outcomes

Survival Metabolism Proliferation Protein Synthesis

Click to download full resolution via product page

The diagram illustrates how gedatolisib simultaneously inhibits all Class I PI3K isoforms and both mTOR

complexes, leading to a more complete shutdown of oncogenic signaling and critical cancer cell functions. In

PTEN-null cells, the loss of the PTEN brake on the pathway makes them particularly dependent on this

signaling, explaining their heightened sensitivity to comprehensive PAM inhibition.

Research Implications and Combinations

The robust pre-clinical data has supported the advancement of gedatolisib into clinical trials testing rational

combination strategies.

Overcoming Resistance: Single-node inhibitors (e.g., PI3Kα-specific, AKT, or mTORC1-only) often
trigger compensatory feedback loops that reactivate the pathway or parallel survival signals. By co-

targeting PI3K and mTOR, gedatolisib preempts these adaptations [3] [2].
Synergistic Combinations: Pre-clinical studies show gedatolisib combines effectively with:

Hormonal therapy (e.g., Fulvestrant) to co-target the ER and PAM pathways [3] [6].
CDK4/6 inhibitors (e.g., Palbociclib) to synergistically induce G1 cell cycle arrest and block

bypass mechanisms [3] [6].
Immunotherapy, where combining gedatolisib with paclitaxel enhanced response to immune

checkpoint inhibitors in a breast cancer model [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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